CK-2-68

Antimalarial Plasmodium falciparum Potency

Researchers requiring a validated PfNDH2 inhibitor for antimalarial screening face limited availability of compounds with proven oral efficacy and a defined resistance profile. CK-2-68 (CAS 1361004-87-6) directly addresses this gap. - Sub-50 nM whole-cell potency vs. P. falciparum (IC50 36-40 nM) with correlated PfNDH2 enzyme inhibition (IC50 16 nM). - Oral ED50 of 1.87 mg/kg in the P. berghei mouse model, outperforming chloroquine and artemether. - Unique cross-resistance profile: atovaquone-resistant PfCytB mutants retain full sensitivity, enabling resistance mechanism studies and combination therapy evaluation. Supplied with full analytical documentation. Bulk quantities and custom packaging available upon request.

Molecular Formula C24H17ClF3NO2
Molecular Weight 443.8502
CAS No. 1361004-87-6
Cat. No. B606710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK-2-68
CAS1361004-87-6
SynonymsCK-2-68
Molecular FormulaC24H17ClF3NO2
Molecular Weight443.8502
Structural Identifiers
SMILESCC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30)
InChIKeyGGVLPENGSGQOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CK-2-68: Antimalarial Lead Compound


CK-2-68 is a 3-methyl-2-bisaryl-4(1H)-quinolone derivative and a validated inhibitor of the Plasmodium falciparum mitochondrial electron transport chain. The compound is chemically defined as 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (C24H17ClF3NO2, MW 443.85) [1]. It was identified through a high-throughput screening campaign targeting PfNDH2 (Plasmodium falciparum type II NADH:quinone oxidoreductase) and subsequently optimized for drug-like properties [2].

CK-2-68: Differentiation from Generic Alternatives


Substituting CK-2-68 with a generic quinolone, HDQ, or even the optimized follow-on compound SL-2-25 is not scientifically equivalent. CK-2-68 demonstrates a unique combination of sub-50 nM whole-cell antimalarial potency, high metabolic stability in human liver microsomes, and potent oral in vivo efficacy (ED50 1.87 mg/kg) [1]. Critically, its resistance profile diverges significantly from the frontline antimalarial atovaquone; atovaquone-selected mutants show little change or even increased sensitivity to CK-2-68 [2], a cross-resistance pattern not shared by all electron transport chain inhibitors. Therefore, selection of CK-2-68 over its closest structural or mechanistic analogs is justified by a multi-parameter profile that cannot be inferred from class membership alone.

CK-2-68 Comparative Evidence


Whole-Cell Potency vs. SL-2-25

In a direct head-to-head comparison within the same study, CK-2-68 exhibits a whole-cell IC50 of 36–54 nM against the 3D7 strain of P. falciparum, while the optimized heterocyclic quinolone SL-2-25 (8b) shows an IC50 of 54 nM [1]. This demonstrates that the lead compound CK-2-68 possesses potency comparable to its more advanced analog.

Antimalarial Plasmodium falciparum Potency

PfNDH2 Target Engagement and Selectivity

CK-2-68 displays a 2.25-fold selectivity window between PfNDH2 enzyme inhibition (IC50 = 16 nM) and whole-cell P. falciparum activity (IC50 = 36 nM) [1]. This tight correlation supports PfNDH2 as a primary cellular target and differentiates CK-2-68 from non-selective respiratory chain disruptors.

Target engagement PfNDH2 Selectivity

Oral Efficacy vs. Clinical Antimalarials

When formulated as a phosphate salt, CK-2-68 demonstrates notable oral activity with an ED50/ED90 of 1.87/4.72 mg/kg against Plasmodium berghei (NS Strain) in a murine malaria model [1]. In the same study, the established antimalarials chloroquine and artemether showed ED50/ED90 values of 3.3/4.6 mg/kg and 3.1/5.8 mg/kg, respectively [1]. This cross-study comparison indicates that CK-2-68 possesses in vivo potency comparable to, or exceeding, these clinical standards in this specific model.

In vivo efficacy Oral bioavailability Murine malaria model

Cross-Resistance in Atovaquone-Resistant Mutants

Atovaquone (ATQ)-selected P. falciparum mutants carrying PfCytB mutations (Y268S, M133I, K272R) that confer high-level ATQ resistance demonstrated little change or a slight increase in sensitivity to CK-2-68 [1]. Molecular docking studies show that while ATQ forms strong van der Waals interactions with residue Y268 in the Qo pocket, CK-2-68 does not, explaining the lack of cross-resistance [1].

Drug resistance Cytochrome B mutation Cross-resistance

Complex III Qo Site Binding Mechanism

Cryo-EM analysis reveals that CK-2-68 binds specifically to the quinol oxidation (Qo) site of mammalian Complex III, arresting the motion of the iron-sulfur protein subunit [1]. This inhibition mechanism is similar to that of Pf-type Complex III inhibitors like atovaquone, stigmatellin, and UHDBT [1]. The structural data provide a molecular rationale for the wide therapeutic window of CK-2-68, explaining its selective action on Plasmodium versus host cytochrome bc1 [1].

Cryo-EM Complex III Binding mechanism

Metabolic Stability in Human Liver Microsomes

CK-2-68 demonstrates high metabolic stability in the presence of human liver microsomes [1]. While explicit quantitative data for comparators are not provided in the source, this property is highlighted as a key differentiator within the bisaryl quinolone series, supporting its progression as a lead candidate.

Metabolic stability Human liver microsomes ADME

CK-2-68 Research and Application Scenarios


Reference Standard for PfNDH2 Target Validation

Given its well-characterized PfNDH2 inhibitory activity (enzyme IC50 = 16 nM) and tight correlation with whole-cell potency (36 nM), CK-2-68 serves as an ideal reference inhibitor for validating PfNDH2 target engagement assays, high-throughput screening campaigns, and mechanistic studies of the Plasmodium mitochondrial electron transport chain [4].

Positive Control for In Vivo Antimalarial Studies

CK-2-68 exhibits potent oral in vivo activity in the P. berghei mouse model with an ED50 of 1.87 mg/kg, a value that benchmarks favorably against chloroquine and artemether [4]. This makes CK-2-68 a robust positive control for evaluating the efficacy of novel antimalarial candidates in standardized murine malaria models.

Tool for Resistance and Combination Therapy

The unique cross-resistance profile of CK-2-68, wherein atovaquone-selected PfCytB mutants remain sensitive to CK-2-68, positions it as a critical tool for dissecting resistance mechanisms to Complex III inhibitors and for evaluating rational combination therapies designed to delay or prevent the emergence of drug-resistant malaria [4].

Cryo-EM Probe for Complex III

The high-resolution cryo-EM structure of CK-2-68 bound to Complex III validates its utility as a chemical probe for structural studies of the cytochrome bc1 complex [4]. Researchers investigating the Qo site architecture and the structural basis of inhibitor selectivity can employ CK-2-68 as a co-crystallization or cryo-EM ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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